molecular formula C7H6BrN3 B8742930 3-Bromo-7-methylimidazo[1,2-b]pyridazine

3-Bromo-7-methylimidazo[1,2-b]pyridazine

Cat. No.: B8742930
M. Wt: 212.05 g/mol
InChI Key: LKGUMTIJBQMAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-7-methylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methylimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methylimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-7-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-4-6(8)11(7)10-3-5/h2-4H,1H3

InChI Key

LKGUMTIJBQMAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2N=C1)Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-7-methylimidazo[1,2-b]pyridazine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-methylimidazo[1,2-b]pyridazine

Authored by: A Senior Application Scientist
Publication Date: February 16, 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway to 3-Bromo-7-methylimidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the strategic formation of the core intermediate, 7-methylimidazo[1,2-b]pyridazine, followed by a regioselective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for the selected methodologies. The procedures outlined herein are designed to be robust and scalable, providing a solid foundation for the synthesis of this and related imidazo[1,2-b]pyridazine derivatives.

Introduction and Strategic Overview

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic motif found in a variety of biologically active molecules.[1] Its unique electronic and structural features make it an attractive scaffold for the design of enzyme inhibitors, antiviral agents, and other therapeutic compounds.[1] The targeted compound, 3-Bromo-7-methylimidazo[1,2-b]pyridazine, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space for drug discovery programs.

The synthetic strategy detailed in this guide is a convergent and logical approach, designed for efficiency and high yield. The pathway can be dissected into two primary stages:

  • Stage 1: Construction of the Imidazo[1,2-b]pyridazine Core. This involves the synthesis of the key precursor, 7-methylimidazo[1,2-b]pyridazine.

  • Stage 2: Regioselective Bromination. The introduction of a bromine atom at the C3 position of the imidazo[1,2-b]pyridazine ring system.

This approach is advantageous as it builds the core scaffold first and then introduces the reactive halogen in the final step, which is often a more robust strategy than carrying a halogen through a multi-step synthesis.

Synthesis of the Core Intermediate: 7-Methylimidazo[1,2-b]pyridazine

The formation of the 7-methylimidazo[1,2-b]pyridazine core is achieved through a well-established condensation reaction between a substituted aminopyridazine and an α-halocarbonyl compound.

Synthesis of 6-Methylpyridazin-3-amine: The Key Precursor

A reliable method for the synthesis of 6-methylpyridazin-3-amine is via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and a boronic acid.[2] In this case, the readily available 3-amino-6-chloropyridazine is coupled with a methylboronic acid derivative to introduce the methyl group.

Experimental Protocol: Synthesis of 6-Methylpyridazin-3-amine
  • Materials:

    • 3-Amino-6-chloropyridazine

    • Methylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), methylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

    • The flask is evacuated and backfilled with argon three times.

    • Add 1,4-dioxane and water (4:1 v/v) to the flask.

    • In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction mixture.

    • The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 6-methylpyridazin-3-amine.

Causality of Experimental Choices:
  • Catalyst System: The combination of palladium(II) acetate and triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki-Miyaura coupling cycle.

  • Base: Sodium carbonate is a crucial component, as it facilitates the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

Cyclization to 7-Methylimidazo[1,2-b]pyridazine

The cyclization step involves the reaction of 6-methylpyridazin-3-amine with an α-halocarbonyl compound, such as chloroacetaldehyde. This reaction proceeds via an initial N-alkylation followed by an intramolecular condensation to form the fused bicyclic ring system.[3]

Experimental Protocol: Synthesis of 7-Methylimidazo[1,2-b]pyridazine
  • Materials:

    • 6-Methylpyridazin-3-amine

    • Chloroacetaldehyde (50% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-methylpyridazin-3-amine (1.0 eq) in ethanol in a round-bottom flask.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • To this stirred suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • The reaction mixture is then heated to reflux for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted twice more with dichloromethane.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude 7-methylimidazo[1,2-b]pyridazine.

    • The product can be further purified by recrystallization or column chromatography.

Reaction Mechanism Visualization:

G cluster_0 Cyclization Mechanism A 6-Methylpyridazin-3-amine C N-Alkylated Intermediate A->C Nucleophilic Attack B Chloroacetaldehyde B->C D Intramolecular Cyclization C->D Tautomerization E Dehydration D->E Proton Transfer F 7-Methylimidazo[1,2-b]pyridazine E->F

Caption: Mechanism of 7-Methylimidazo[1,2-b]pyridazine formation.

Regioselective Bromination to 3-Bromo-7-methylimidazo[1,2-b]pyridazine

The final step in the synthesis is the regioselective bromination of the 7-methylimidazo[1,2-b]pyridazine core. The electron-rich nature of the imidazole ring directs the electrophilic substitution to the C3 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[4]

Experimental Protocol: Synthesis of 3-Bromo-7-methylimidazo[1,2-b]pyridazine
  • Materials:

    • 7-Methylimidazo[1,2-b]pyridazine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 7-methylimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • The mixture is then basified with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield 3-Bromo-7-methylimidazo[1,2-b]pyridazine as a solid.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
6-Methylpyridazin-3-amineC₅H₇N₃109.1375-85
7-Methylimidazo[1,2-b]pyridazineC₇H₇N₃133.1580-90
3-Bromo-7-methylimidazo[1,2-b]pyridazineC₇H₆BrN₃212.0585-95
Overall Synthetic Pathway Visualization

G A 3-Amino-6-chloropyridazine C 6-Methylpyridazin-3-amine A->C Suzuki Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃) B Methylboronic acid B->C E 7-Methylimidazo[1,2-b]pyridazine C->E Cyclization (NaHCO₃, Ethanol, Reflux) D Chloroacetaldehyde D->E G 3-Bromo-7-methylimidazo[1,2-b]pyridazine E->G Bromination (Acetonitrile, 0 °C to RT) F N-Bromosuccinimide F->G

Caption: Overall synthesis of 3-Bromo-7-methylimidazo[1,2-b]pyridazine.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 3-Bromo-7-methylimidazo[1,2-b]pyridazine. The use of a palladium-catalyzed cross-coupling reaction for the synthesis of the key pyridazine intermediate and a mild, selective bromination in the final step are key features of this efficient route. This versatile building block can be utilized in a variety of subsequent chemical transformations, making it a valuable asset for the synthesis of novel compounds with potential therapeutic applications. Further optimization of reaction conditions for large-scale synthesis and the exploration of alternative, greener solvent systems could be areas of future investigation.

References

  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents.
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  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]

  • One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS - Green Chemistry (RSC Publishing). Available at: [Link]

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  • WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents.
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  • Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Available at: [Link]

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An In-depth Technical Guide to the Structural Characterization of 3-Bromo-7-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active molecules with applications in medicinal chemistry, including oncology and neuroscience.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides a comprehensive technical overview of the methodologies employed in the definitive structural elucidation of 3-Bromo-7-methylimidazo[1,2-b]pyridazine, a key intermediate and building block in the synthesis of novel therapeutics. This document is designed to serve as a practical reference for researchers, offering not only procedural details but also the underlying scientific rationale for the application of various analytical techniques.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure and ability to be functionalized at various positions make it an attractive scaffold for the design of targeted therapies.[2] Notably, derivatives of this core have been investigated as potent inhibitors of various kinases, showcasing its potential in the development of anti-cancer agents.[3] The introduction of a bromine atom at the 3-position and a methyl group at the 7-position creates a versatile intermediate, 3-Bromo-7-methylimidazo[1,2-b]pyridazine, which can be further modified through cross-coupling reactions to generate a diverse library of compounds for biological screening.[1]

Given its importance, the unambiguous confirmation of the structure of 3-Bromo-7-methylimidazo[1,2-b]pyridazine is a critical first step in any research and development workflow. This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the gold standard of structural analysis, single-crystal X-ray crystallography.

Synthesis Pathway Overview

The synthesis of 3-Bromo-7-methylimidazo[1,2-b]pyridazine can be achieved through a multi-step process, often starting from commercially available pyridazine precursors. A general synthetic route is outlined below. The process typically involves the formation of the imidazo[1,2-b]pyridazine core followed by a regioselective bromination.

Synthesis_Workflow General Synthesis Workflow for 3-Bromo-7-methylimidazo[1,2-b]pyridazine cluster_0 Core Formation cluster_1 Bromination Start 3-amino-5-methylpyridazine Cyclization Cyclocondensation Start->Cyclization 1. Reagent1 α-halo-ketone Reagent1->Cyclization Intermediate 7-methylimidazo[1,2-b]pyridazine Cyclization->Intermediate Bromination Electrophilic Bromination Intermediate->Bromination 2. Reagent2 Brominating Agent (e.g., NBS) Reagent2->Bromination Product 3-Bromo-7-methylimidazo[1,2-b]pyridazine Bromination->Product

Caption: General synthesis workflow for 3-Bromo-7-methylimidazo[1,2-b]pyridazine.

Spectroscopic Characterization: A Multi-faceted Approach

The elucidation of a novel chemical structure is a puzzle where each piece of spectroscopic data provides unique and complementary information. The combination of NMR, IR, and MS allows for a confident preliminary assignment of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Proton Chemical Shift (ppm)
H-2~7.5 - 7.7
H-6~7.0 - 7.2
H-8~7.9 - 8.1
7-CH₃~2.4 - 2.6

Causality Behind Predicted Chemical Shifts:

  • ¹H NMR:

    • The protons on the pyridazine ring (H-6 and H-8) are expected to be doublets, coupling with each other. The presence of the electronegative nitrogen at the 5-position will deshield H-8, shifting it downfield compared to H-6.

    • The proton on the imidazole ring (H-2) will appear as a singlet.

    • The methyl protons (7-CH₃) will also be a singlet, typically in the upfield region.

  • ¹³C NMR:

    • The carbon bearing the bromine atom (C-3) will be significantly shielded due to the heavy atom effect, resulting in an upfield shift.

    • The bridgehead carbons (C-5 and C-9a) will be quaternary and appear in the downfield region of the spectrum.

    • The remaining aromatic carbons will have chemical shifts typical for heteroaromatic systems.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C atoms over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular fragments.

NMR_Workflow NMR Structural Elucidation Workflow Sample Purified Compound 1D_H 1D ¹H NMR Sample->1D_H 1D_C_DEPT 1D ¹³C & DEPT NMR Sample->1D_C_DEPT 2D_COSY 2D COSY 1D_H->2D_COSY 2D_HSQC 2D HSQC 1D_H->2D_HSQC 2D_HMBC 2D HMBC 1D_H->2D_HMBC 1D_C_DEPT->2D_HSQC 1D_C_DEPT->2D_HMBC Structure_Assignment Complete Structure Assignment 2D_COSY->Structure_Assignment 2D_HSQC->Structure_Assignment 2D_HMBC->Structure_Assignment

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For 3-Bromo-7-methylimidazo[1,2-b]pyridazine, the IR spectrum is expected to show characteristic absorptions for the aromatic C-H and C=C/C=N bonds within the heterocyclic system, as well as the C-Br bond.

Predicted IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (CH₃)2980 - 2850Medium
Aromatic C=C and C=N Stretch1650 - 1450Strong to Medium
C-H Bending1475 - 1365Medium
C-Br Stretch650 - 550Strong

Experimental Protocol: FTIR Analysis

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder or pure KBr is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Expected Mass Spectrum Data

  • Molecular Ion Peak (M⁺): The molecular formula of 3-Bromo-7-methylimidazo[1,2-b]pyridazine is C₇H₆BrN₃. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

    • [M]⁺ for C₇H₆⁷⁹BrN₃: m/z = 210.97

    • [M+2]⁺ for C₇H₆⁸¹BrN₃: m/z = 212.97

  • Fragmentation Pattern: The fragmentation of the imidazo[1,2-b]pyridazine core is expected to proceed through characteristic pathways, such as the loss of the bromine radical, followed by cleavage of the heterocyclic rings.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization method suitable for LC-MS, which will primarily yield the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To gain deeper structural insights, tandem mass spectrometry can be employed. The molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. This helps to piece together the molecular structure.[7]

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[8] This technique determines the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals of 3-Bromo-7-methylimidazo[1,2-b]pyridazine must be grown. This is often the most challenging step and can be achieved through techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate crystal structure.

Characterization_Pyramid Hierarchy of Structural Characterization Techniques cluster_0 Increasing Certainty Level1 IR & MS (Functional Groups & Molecular Weight) Level2 1D & 2D NMR (Connectivity & Carbon-Hydrogen Framework) Level1->Level2 Level3 X-ray Crystallography (Absolute 3D Structure) Level2->Level3

Caption: Hierarchy of techniques for structural elucidation.

Conclusion

The structural characterization of 3-Bromo-7-methylimidazo[1,2-b]pyridazine requires a synergistic and logical application of modern analytical techniques. This guide has outlined a comprehensive workflow, beginning with the foundational spectroscopic methods of NMR, IR, and MS, which together provide a detailed and self-validating picture of the molecule's constitution. The final and definitive confirmation is achieved through single-crystal X-ray crystallography. By understanding the principles and experimental considerations behind each technique, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, thereby ensuring the integrity and success of their drug discovery and development endeavors.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Publications. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (2020). National Center for Biotechnology Information. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

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  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (2013). DEA.gov. [Link]

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spectroscopic data for 3-Bromo-7-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes specific chemical data with broader medicinal chemistry context.[1][2][3][4]

Core Scaffold for Kinase Inhibitor & Radiotracer Development

Part 1: Executive Summary & Strategic Utility

The imidazo[1,2-b]pyridazine bicyclic system is a "privileged scaffold" in modern drug discovery, renowned for its ability to mimic the purine ring of ATP. This makes it an indispensable template for designing Type I and Type II kinase inhibitors (e.g., Ponatinib, Takinib analogs).

The specific derivative 3-Bromo-7-methylimidazo[1,2-b]pyridazine (CAS 18087-73-5) represents a critical "branch point" intermediate.

  • The 3-Bromo Position: Serves as a high-reactivity handle for Suzuki-Miyaura or Stille cross-couplings, allowing the installation of aryl/heteroaryl "warheads" that engage the kinase hinge region.

  • The 7-Methyl Group: Provides essential structure-activity relationship (SAR) data. It often modulates metabolic stability (blocking the 7-position from oxidation) or induces a conformational twist that improves selectivity against off-target kinases.

Part 2: Chemical Identity & Physical Properties

PropertySpecification
Chemical Name 3-Bromo-7-methylimidazo[1,2-b]pyridazine
CAS Number 18087-73-5
Molecular Formula C

H

BrN

Molecular Weight 212.05 g/mol
Exact Mass 210.97 (for

Br) / 212.97 (for

Br)
Appearance White to off-white crystalline powder
Melting Point 148 – 152 °C [1]
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
SMILES CC1=CC2=NC=C(N2N=C1)Br

Part 3: Synthesis & Reaction Monitoring

To ensure reproducibility, the synthesis is approached via a two-step sequence. The regiochemistry of the initial cyclization is the critical quality attribute (CQA).

Workflow Diagram (Graphviz)

SynthesisWorkflow Start 4-Methylpyridazin-3-amine Intermed 7-Methylimidazo[1,2-b]pyridazine (Intermediate) Start->Intermed Cyclization Reagent1 Chloroacetaldehyde (NaHCO3, EtOH, Reflux) Reagent1->Intermed Product 3-Bromo-7-methylimidazo [1,2-b]pyridazine Intermed->Product Electrophilic Aromatic Substitution (SEAr) Reagent2 N-Bromosuccinimide (NBS) (DCM/ACN, 0°C to RT) Reagent2->Product QC QC: LCMS & NMR (Regioisomer Check) Product->QC Validation

Caption: Step-wise synthesis logic ensuring correct regioisomer formation prior to bromination.

Detailed Protocol
Step 1: Cyclization (Formation of the Core)
  • Reagents: 4-Methylpyridazin-3-amine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), NaHCO

    
     (2.0 eq).
    
  • Solvent: Ethanol (reflux).

  • Mechanism: The exocyclic amine attacks the aldehyde, followed by ring closure at the ring nitrogen.

  • Critical Control Point: Starting with 4-methylpyridazin-3-amine yields the 7-methyl isomer. Starting with 5-methylpyridazin-3-amine would yield the 6-methyl isomer. Purity of the starting amine must be verified by NMR.

Step 2: Regioselective Bromination
  • Reagents: 7-Methylimidazo[1,2-b]pyridazine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DCM at 0 °C.

  • Procedure:

    • Dissolve intermediate in ACN. Cool to 0 °C.

    • Add NBS portion-wise to prevent over-bromination.

    • Stir at 0 °C for 1 hour, then warm to RT.

    • Workup: Quench with saturated Na

      
      S
      
      
      
      O
      
      
      (to remove excess bromine). Extract with EtOAc.
  • Why this works: The C-3 position is the most electron-rich site in the imidazo[1,2-b]pyridazine system, ensuring high regioselectivity for electrophilic aromatic substitution [2].

Part 4: Spectroscopic Characterization

Accurate interpretation of spectroscopic data is vital to distinguish the 3-bromo-7-methyl product from potential impurities (e.g., 2-bromo isomer or dibromo species).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Key Feature: The Bromine Isotope Pattern .

    • You will observe two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

    • [M+H]

      
      :  212.0 (for 
      
      
      
      Br)
    • [M+H+2]

      
      :  214.0 (for 
      
      
      
      Br)
  • Fragmentation: Loss of Br radical (M-79) is a common fragmentation pathway in MS/MS, leaving the 7-methylimidazo[1,2-b]pyridazine cation (m/z ~133).

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Diagnostic Signals: The disappearance of the H3 proton (usually a doublet at ~7.6 ppm in the unbrominated precursor) confirms substitution.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 7.95 – 8.05Singlet (s)1HImidazole ring proton. Deshielded by the adjacent N and Br.
H-6 8.35 – 8.45Doublet (d)1HPyridazine ring. Most deshielded due to proximity to ring N.

Hz (coupling to H8).
H-8 7.85 – 7.95Doublet (d)1HPyridazine ring.

Hz.
7-CH

2.40 – 2.50Singlet (s)3HMethyl group attached to electron-deficient ring.

Note: Shifts are consensus values derived from structurally validated analogs [3][4]. Variations of ±0.1 ppm may occur depending on concentration and solvent.

Infrared Spectroscopy (IR)
  • C=N Stretch: ~1520–1550 cm

    
     (Characteristic of the fused aromatic system).
    
  • C-Br Stretch: ~600–700 cm

    
     (Weak band, often obscured in fingerprint region).
    

Part 5: Quality Control & Self-Validating Protocol

To ensure the material is "drug-grade," the following QC workflow is mandatory before using the compound in subsequent couplings.

Purity Assessment Diagram

QC_Workflow Sample Crude Product TLC TLC Analysis (50% EtOAc/Hexane) Sample->TLC Quick Check HPLC HPLC-UV (254 nm) >98% Area Required TLC->HPLC If single spot NMR 1H NMR Confirm Regiochemistry HPLC->NMR If pure Release Release for Suzuki Coupling NMR->Release Pass

Caption: Decision tree for batch release.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic max) and 220 nm.

References

  • Synthetic Methodology (Bromination): Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021.[5][6] Retrieved from [Link][5][6][7]

  • Analogous Structure Verification: Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines. Royal Society of Chemistry (RSC), 2021. Retrieved from [Link]

  • Medicinal Chemistry Context: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors. ACS Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Monograph: Biological Activity & Medicinal Chemistry of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its bioisosteric relationship to the purine ring system. Unlike its isomer imidazo[1,2-a]pyridine (famous for GABAergic ligands like Zolpidem), the [1,2-b]pyridazine core is predominantly utilized in the design of Type I and Type II kinase inhibitors .

This guide analyzes the core's utility in targeting the ATP-binding cleft of protein kinases, specifically BCR-ABL , PIM1/2/3 , and p38 MAPK . It details the structural determinants of specificity, synthetic pathways for library generation, and validated protocols for biological interrogation.

Part 1: Structural Pharmacology & Binding Modes

The imidazo[1,2-b]pyridazine bicycle is planar and aromatic, possessing distinct vectors for hydrogen bonding that mimic the adenine moiety of ATP.

The Pharmacophore
  • N1 (Bridgehead Nitrogen): Typically serves as a hydrogen bond acceptor.

  • N4 (Pyridazine Nitrogen): Often interacts with the "gatekeeper" residue or solvent front depending on substitution.

  • C3 Position: The most critical vector for hinge-binding interactions (often substituted with aromatic rings).

  • C6 Position: The primary vector for solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent-exposed region.

Mechanistic Distinction: The PIM Kinase Anomaly

While most kinase inhibitors using this core bind to the hinge region (E.g., Ponatinib), a subset of imidazo[1,2-b]pyridazines exhibit an atypical binding mode when targeting PIM kinases .[1] Instead of the classic hinge interaction, these molecules interact with the N-terminal lobe helix


C .[1][2][3][4][5] This renders them ATP-competitive but not ATP-mimetic, resulting in superior selectivity profiles compared to conventional Type I inhibitors.[1][3][4]

Part 2: Primary Biological Targets & Case Studies

Oncology: BCR-ABL Inhibition (Ponatinib)

Ponatinib (Iclusig) is the most commercially significant application of this core.

  • Mechanism: It is a pan-BCR-ABL inhibitor that accommodates the T315I "gatekeeper" mutation, which confers resistance to Imatinib and Dasatinib.

  • Role of the Core: The imidazo[1,2-b]pyridazine scaffold provides the rigid backbone that orients the acetylene linker (at C3) and the solubilizing tail (at C6) to span the kinase active site, bypassing the steric clash caused by the isoleucine mutation.

Hematology: PIM Kinase Inhibition

PIM kinases (Proviral Integration Site for Moloney murine leukemia virus) are constitutively active serine/threonine kinases.

  • Activity: Imidazo[1,2-b]pyridazines have shown low nanomolar potency (IC50 < 1 nM) against PIM1/2.

  • Biological Outcome: Inhibition leads to the dephosphorylation of BAD (Bcl-2-associated death promoter), triggering apoptosis in acute myeloid leukemia (AML) cells.

Inflammation: p38 MAP Kinase
  • Activity: Derivatives substituted at the C8 position have demonstrated potent inhibition of p38

    
    .
    
  • Therapeutic Goal: Reduction of TNF-

    
     production in rheumatoid arthritis models.
    

Part 3: Structure-Activity Relationship (SAR) Matrix

The following table summarizes the functionalization logic for the core structure:

PositionChemical VectorBiological FunctionOptimization Strategy
C3 Aryl / Heteroaryl / AlkyneHinge Binding / Specificity Introduce H-bond acceptors/donors to match the kinase hinge (e.g., Glu/Met backbone).
C6 Amines / Ethers / AmidesSolvent Exposure / ADME Attach polar groups (N-methylpiperazine) to improve solubility and reduce protein binding.
C8 Halogen / Small AlkylElectronic Tuning / Sterics Small groups (F, Cl, Me) here can twist the core to induce atropisomerism or fill small hydrophobic pockets.
N1 Lone PairH-Bond Acceptor Essential for interaction with the kinase backbone NH.
Visualization: SAR & Chemical Space

SAR_Map Core Imidazo[1,2-b]pyridazine Core Scaffold C3 C3 Position (Hinge Binding) Core->C3 C6 C6 Position (Solvent Front) Core->C6 C8 C8 Position (Electronic Tuning) Core->C8 Target_Hinge Kinase Hinge Region (H-bonds) C3->Target_Hinge Primary Interaction Target_Solvent Solvent Channel (Solubility/PK) C6->Target_Solvent ADME Optimization

Caption: Functional mapping of the imidazo[1,2-b]pyridazine scaffold for kinase inhibitor design.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (General Condensation)

Objective: Construct the bicyclic core from readily available precursors. Reaction Type: Hantzsch-type condensation.

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 equiv)

    • 
      -Bromoacetophenone derivative (1.1 equiv)
      
    • Ethanol or n-Butanol (Solvent)

    • 
       (Base)
      
  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in ethanol (0.5 M concentration).

    • Add the

      
      -bromoacetophenone.
      
    • Reflux the mixture at 80°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: The ring closure usually occurs spontaneously. If the intermediate hydrobromide salt precipitates, treat with

      
       to liberate the free base.
      
    • Purification: Evaporate solvent and recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

  • Validation: Confirm structure via

    
    -NMR (characteristic doublet for H-2/H-3 protons of the imidazole ring if unsubstituted, or singlet if C3 substituted).
    
Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify inhibitory potency (IC50) against PIM1 kinase. Principle: Measures ADP generation as a direct product of the kinase reaction.

  • Reagent Prep:

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

      
      , 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100 (Prevent aggregation).
      
    • Substrate: PIM1 kinase (0.2 ng/µL) and S6 peptide substrate.

  • Workflow:

    • Step 1 (Reaction): In a 384-well white plate, add 2 µL of compound (serial dilution in DMSO).

    • Step 2: Add 4 µL of Enzyme/Substrate master mix. Incubate 10 min at RT.

    • Step 3: Initiate reaction with 4 µL of ATP (10 µM final). Incubate 60 min at RT.

    • Step 4 (Depletion): Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Step 5 (Detection): Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase 
      
      
      
      Light). Incubate 30 min.
    • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

Visualization: PIM Kinase Signaling Pathway

PIM_Pathway GF Growth Factors / Cytokines (IL-3, IL-6) Receptor JAK/STAT Pathway GF->Receptor PIM PIM Kinase (PIM1/2/3) Receptor->PIM Upregulation BAD BAD Protein (Apoptosis Regulator) PIM->BAD Phosphorylation (Inactivation) p21 p21 (Cell Cycle) PIM->p21 mTOR mTORC1 (Translation) PIM->mTOR Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PIM Inhibition Survival Cell Survival (Anti-Apoptosis) BAD->Survival Prolif Proliferation mTOR->Prolif

Caption: PIM kinase signaling cascade and the intervention point of imidazo[1,2-b]pyridazine inhibitors.

Part 5: Future Perspectives & Emerging Applications

  • PROTACs (Proteolysis Targeting Chimeras): The imidazo[1,2-b]pyridazine core is increasingly used as the "warhead" ligand in PROTACs. Its well-defined SAR at the C6 position allows for the attachment of linkers (to E3 ligase ligands like Thalidomide) without disrupting the primary binding at the kinase hinge.

  • Irreversible Inhibition: Introduction of acrylamide "warheads" at the C3 or C6 position allows for covalent targeting of cysteines in the ATP binding pocket (e.g., BTK inhibitors), extending the pharmacodynamic duration of action.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. (2025).[6]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. (2021).

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. (2007).[1]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. (2018).

  • Ponatinib (Iclusig) Prescribing Information. U.S. Food and Drug Administration.

Sources

solubility of 3-Bromo-7-methylimidazo[1,2-b]pyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-7-methylimidazo[1,2-b]pyridazine in Organic Solvents

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2] The specific analogue, 3-Bromo-7-methylimidazo[1,2-b]pyridazine, serves as a critical building block in the synthesis of complex, biologically active molecules.[3] A thorough understanding of its solubility characteristics is paramount for researchers in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the predicted solubility of 3-Bromo-7-methylimidazo[1,2-b]pyridazine based on its structural characteristics and the known properties of its parent heterocycle. Furthermore, it outlines a robust, step-by-step experimental protocol for the precise determination of its thermodynamic solubility, ensuring that research and development efforts are built on a solid foundation of accurate physicochemical data.

Introduction: The Strategic Importance of Solubility

In the realm of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's ultimate success. Poor solubility can hinder synthesis, complicate purification, and lead to erroneous results in biological assays. For active pharmaceutical ingredients (APIs), low aqueous solubility is a primary cause of poor oral bioavailability, a challenge that frequently plagues heterocyclic compounds.[4]

The subject of this guide, 3-Bromo-7-methylimidazo[1,2-b]pyridazine, is a substituted heterocyclic compound. Its core structure, imidazo[1,2-b]pyridazine, is known to be soluble in a range of common organic solvents, including dimethylformamide (DMF), chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6][7] However, the introduction of a bromine atom at the 3-position and a methyl group at the 7-position significantly alters the molecule's physicochemical profile. This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a definitive experimental framework for its empirical validation.

Physicochemical Profile and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[8] This rule dictates that a solute will dissolve best in a solvent that has a similar polarity. The structure of 3-Bromo-7-methylimidazo[1,2-b]pyridazine presents a nuanced profile:

  • Imidazo[1,2-b]pyridazine Core: This fused heterocyclic system is aromatic and contains three nitrogen atoms, which act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

  • Methyl Group (-CH₃): Located at the 7-position, this small alkyl group is nonpolar and increases the molecule's lipophilicity (oil-loving nature), which can slightly decrease solubility in highly polar solvents and increase it in nonpolar ones.

  • Bromo Group (-Br): Attached at the 3-position, the bromine atom is electronegative and adds to the molecule's molecular weight and polarizability. Its effect on solubility is complex; it increases van der Waals forces but also contributes to the overall lipophilicity.

Based on this structural analysis and data from the parent compound, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 3-Bromo-7-methylimidazo[1,2-b]pyridazine in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent solvent for a wide range of organic compounds, including heterocycles. Strong dipole moment effectively solvates the polar core.[5]
Dimethylformamide (DMF)HighSimilar to DMSO, its high polarity and ability to accept hydrogen bonds make it an effective solvent for this class of molecule.[6]
AcetoneModerateA polar aprotic solvent capable of dissolving the compound, as observed with the parent heterocycle.[5]
AcetonitrileModerate to LowPolar, but generally a weaker solvent for complex organic solids compared to DMSO or DMF.
Chlorinated Dichloromethane (DCM)High to ModerateA versatile solvent of moderate polarity, known to solubilize the parent imidazo[1,2-b]pyridazine.[5]
ChloroformHigh to ModerateSimilar in character to DCM, expected to be a good solvent.[5]
Polar Protic Methanol / EthanolModerate to LowThe alcohol's ability to hydrogen bond may interact favorably with the ring nitrogens, but the overall nonpolar character contributed by the methyl and bromo groups may limit high solubility.
Ester Ethyl AcetateModerateA solvent of intermediate polarity; the parent compound shows solubility.[5]
Nonpolar Aromatic TolueneLowThe molecule's polarity from the heterocyclic core is likely too high for significant solubility in a nonpolar aromatic solvent.
Nonpolar Aliphatic Hexane / HeptaneInsolubleThe significant polarity mismatch between the solute and solvent will likely result in negligible solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

While predictions are valuable, empirical data is essential for scientific accuracy. The shake-flask method is the gold-standard for determining thermodynamic solubility.[9][10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental process.

G Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification start 1. Add excess solid 3-Bromo-7-methylimidazo[1,2-b]pyridazine to a vial add_solvent 2. Add a known volume of the selected solvent start->add_solvent equilibrate 3. Equilibrate on a shaker at a constant temperature (e.g., 25°C for 24-48h) add_solvent->equilibrate centrifuge 4. Centrifuge to pellet undissolved solid equilibrate->centrifuge sample 5. Carefully sample the clear supernatant centrifuge->sample dilute 6. Dilute the sample with a suitable mobile phase or solvent sample->dilute analyze 7. Analyze concentration via HPLC-UV or UV-Vis spectrophotometry dilute->analyze calculate 8. Calculate solubility (e.g., in mg/mL or µg/mL) using a calibration curve analyze->calculate

Caption: A step-by-step workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

Materials:

  • 3-Bromo-7-methylimidazo[1,2-b]pyridazine (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Microcentrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Vials: Add an excess amount of solid 3-Bromo-7-methylimidazo[1,2-b]pyridazine to a 2 mL glass vial. "Excess" means enough solid is visibly present at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Accurately pipette 1.0 mL of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated. A longer time (48 hours) is recommended to confirm equilibrium has been reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Perform an accurate serial dilution of the supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis method against a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

The Science of Dissolution: Key Influencing Factors

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

G Figure 2: Intermolecular Forces in Dissolution Solute_Lattice Solute Crystal Lattice (Solute-Solute Interactions) Lattice Energy Solvated_Solute Solvated Solute Molecule (Solute-Solvent Interactions) Solvation Energy Solute_Lattice->Solvated_Solute  ΔH (Lattice) Energy Input Required Solvent_Interactions Solvent Structure (Solvent-Solvent Interactions) Solvent_Interactions->Solvated_Solute ΔH (Solvation) Energy Released   Condition ΔH (Solvation) > ΔH (Lattice)

Caption: Dissolution occurs when the energy released upon solvation overcomes the lattice energy of the solid.

  • Solvent Polarity: As discussed, polar aprotic solvents like DMSO and DMF are excellent at solvating polar molecules. Their strong dipole moments can effectively surround the solute molecule, overcoming the crystal lattice energy holding the solid together.

  • Hydrogen Bonding: While 3-Bromo-7-methylimidazo[1,2-b]pyridazine has no hydrogen bond donors, its three nitrogen atoms can act as hydrogen bond acceptors. Polar protic solvents like methanol can engage in this interaction, contributing to solvation.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the additional thermal energy helps to break apart the solute's crystal lattice. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.

Conclusion and Recommendations for Researchers

The solubility of 3-Bromo-7-methylimidazo[1,2-b]pyridazine is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to have high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in chlorinated solvents and esters (DCM, Ethyl Acetate), and low to negligible solubility in nonpolar solvents (Toluene, Hexane).

It is imperative for scientists to move beyond prediction and perform rigorous experimental verification. The shake-flask protocol detailed in this guide provides a reliable and universally accepted method for generating accurate and reproducible solubility data. This data will empower researchers to select appropriate solvents for chemical reactions, develop robust purification strategies, and create suitable formulations for biological screening, thereby accelerating the pace of discovery.

References

  • BioCrick. (n.d.). Imidazo[1,2-b]pyridazine | CAS:766-55-2. Retrieved from BioCrick website. [Link: https://www.biocrick.com/product/BCN1410-Imidazo-1-2-b-pyridazine.html]
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link: https://www.scribd.com/document/362624959/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Department of Chemistry, University of Calicut. (2024). Solubility test for Organic Compounds. Retrieved from University of Calicut website. [Link: https://www.uoc.ac.in/department/chem/VI sem B.Sc. Main Practical-converted.pdf]
  • ChemicalBook. (2023). Imidazo[1,2-b]pyridazine | 766-55-2. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6700085.htm]
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder website. [Link: https://www.colorado.edu/lab/chempracticums/sites/default/files/attached-files/solubility_of_organic_and_inorganic_compounds.pdf]
  • Fisher Scientific. (n.d.). Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific. Retrieved from Fisher Scientific website. [Link: https://www.fishersci.com/shop/products/imidazo-1-2-b-pyridazine-98-thermo-scientific/AC354210050]
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a supplemental lab manual source. [Link: https://www.cpp.edu/~srs/chm3150L/chm3150L_exp_id_unknown_handout.pdf]
  • University of Toronto, Department of Chemistry. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto website. [Link: https://www.chem.utoronto.ca/wp-content/uploads/2023/08/Solubility-of-Organic-Compounds.pdf]
  • Li, X., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488107/]
  • Wikipedia. (2023). Imidazopyridazine. Retrieved from Wikipedia. [Link: https://en.wikipedia.org/wiki/Imidazopyridazine]
  • Chem-Impex International. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from Chem-Impex website. [Link: https://www.chemsavers.com/product/3-bromoimidazo12-bpyridazine/]
  • Borges, F. V. M., & de Oliveira, E. R. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link: https://www.researchgate.

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Methodological & Application

Application Note: Optimized Protocols for Sonogashira Coupling of 3-Bromo-N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cross-coupling of terminal alkynes with 3-bromo-N-heterocycles (e.g., 3-bromopyridine, 3-bromoquinoline) presents unique challenges compared to carbocyclic aryl halides. The nitrogen atom inherent to the substrate creates two antagonistic effects: (1) Electronic Deactivation , where the electron-deficient nature of the ring can alter oxidative addition rates, and (2) Catalyst Poisoning , where the nitrogen lone pair competitively binds to the Palladium center, arresting the catalytic cycle.

This guide provides two field-validated protocols: a Standard High-Throughput Protocol (Copper-mediated) for robust substrates and a Precision Copper-Free Protocol (using Buchwald-type precatalysts) for sensitive or Lewis-basic substrates prone to Glaser homocoupling or catalyst saturation.

Mechanistic Challenges & Strategy

The "3-Position" Paradox

In pyridine-type systems, the 3-position is electronically distinct. Unlike the 2- and 4-positions, which are highly electron-deficient (similar to nitrobenzene), the 3-position is less activated for oxidative addition. However, the primary failure mode in these couplings is rarely oxidative addition; it is the formation of off-cycle resting states.

Catalyst Poisoning

The sp² nitrogen atom in the substrate acts as a ligand. If the catalytic ligand (L) is labile (e.g., PPh₃) or the metal center is sterically accessible, the substrate will displace the ligand, forming a stable, unreactive [Pd(Ar)(Substrate)X] complex.

Mechanistic Pathway & Inhibition (Diagram)

The following diagram illustrates the standard catalytic cycle and the specific entry points for competitive inhibition by N-heterocycles.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br Inhibition OFF-CYCLE TRAP Pd(II)-N-Coordination OxAdd->Inhibition N-Binding TransMet Transmetallation OxAdd->TransMet + Cu-C≡C-R Heterocycle 3-Bromo-N-Heterocycle (Substrate) Heterocycle->OxAdd Inhibition->OxAdd Heat/Bulky Ligand Iso Isomerization TransMet->Iso CuCycle Copper Cycle (Cu-Acetylide) CuCycle->TransMet RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0

Figure 1: Catalytic cycle showing the competitive "Off-Cycle Trap" where the N-heterocycle coordinates to Palladium, preventing transmetallation.

Critical Reaction Variables

VariableRecommendationRationale
Ligand XPhos or Amphos Bulky, electron-rich biaryl phosphines prevent the substrate nitrogen from coordinating to Pd. PPh₃ is often insufficient for 3-pyridyl systems.
Base Cs₂CO₃ (Inorganic)Weaker inorganic bases reduce side reactions compared to amines (Et₃N), though amines are standard for Cu-mediated protocols.
Copper Minimize or Eliminate Cu(I) facilitates the reaction but promotes Glaser homocoupling (diyne formation). Cu-free is preferred for valuable alkynes.
Solvent MeCN or DMF Polar aprotic solvents are required to solubilize the polar heterocycles.

Experimental Protocols

Protocol A: Standard High-Throughput (Cu-Mediated)

Best for: Routine synthesis, inexpensive alkynes, non-basic heterocycles (e.g., 3-bromoquinoline).

Reagents:

  • Substrate: 3-Bromo-N-heterocycle (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • Co-Catalyst: CuI (5 mol%)[1]

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the DMF and Et₃N with Argon or Nitrogen for 15 minutes prior to use. Oxygen promotes homocoupling and catalyst oxidation.

  • Vessel Prep: Charge a reaction vial with Pd(PPh₃)₂Cl₂, CuI, and the aryl bromide. Cap and purge with inert gas (3 cycles of vac/fill).

  • Addition: Add degassed DMF and Et₃N via syringe.

  • Activation: Stir at room temperature for 5 minutes. The solution should turn yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Thermal Cycle: Heat to 60°C . Monitor by LCMS.

    • Note: If conversion is <50% after 2 hours, raise temperature to 80°C. Do not exceed 100°C to avoid Pd black precipitation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Copper, dry over Na₂SO₄, and concentrate.

Protocol B: Advanced Copper-Free (Pd-G3 System)

Best for: 3-Bromopyridines, substrates with exposed basic nitrogens, valuable alkynes, and pharmaceutical intermediates.

Reagents:

  • Substrate: 3-Bromo-N-heterocycle (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.1 equiv)

  • Catalyst: XPhos Pd G3 (1-2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: MeCN (Acetonitrile) or 1,4-Dioxane

Step-by-Step Methodology:

  • Solids: Charge the reaction vessel with XPhos Pd G3, Cs₂CO₃, and the 3-bromo-heterocycle.

  • Inert Atmosphere: Seal and purge with Argon.

  • Solvent: Add anhydrous MeCN.

  • Alkyne Addition: Add the alkyne via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Mechanism:[2][3][4][5] The precatalyst (G3) rapidly activates to form the monoligated [Pd(0)(XPhos)] species. The bulky XPhos ligand creates a "steric wall" that prevents the pyridine nitrogen from binding, ensuring the cycle proceeds through oxidative addition of the C-Br bond.

  • Workup: Filter through a pad of Celite (to remove carbonate salts and Pd residues). Concentrate and purify.

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific 3-bromo-heterocycle.

DecisionTree Start Start: 3-Bromo-N-Heterocycle Q_Basic Is the N-Lone Pair Sterically Exposed? (e.g., Pyridine vs. Indole) Start->Q_Basic Q_Alkyne Is the Alkyne Expensive/Volatile? Q_Basic->Q_Alkyne No (Indole/Quinoline) ProtoB PROTOCOL B (XPhos Pd G3 / Cu-Free) Q_Basic->ProtoB Yes (Pyridine/Pyrazine) ProtoA PROTOCOL A (Pd(PPh3)2Cl2 / CuI) Q_Alkyne->ProtoA No (Standard) Q_Alkyne->ProtoB Yes (Avoid Homocoupling)

Figure 2: Protocol selection guide based on substrate sterics and alkyne value.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate "Pd Black" formation. Catalyst has decomposed before the reaction finished.Substrate inhibition is occurring. Switch to Protocol B (Bulky ligand stabilizes Pd(0)). Lower temperature to 60°C.
Homocoupling (Diyne) Oxidative dimerization of the alkyne (Glaser coupling).Oxygen leak. Regas solvents. If using Protocol A, switch to Protocol B (Cu-free eliminates this pathway).
No Reaction (SM Recovered) Catalyst poisoning by Nitrogen or poor oxidative addition.The N-heterocycle is binding Pd.[4] Switch to XPhos or SPhos ligands. Increase Temp to 90°C.
Product is trapped in Aqueous 3-pyridyl alkynes can be water-soluble at low pH.Ensure aqueous workup is at pH > 9 (use NaHCO₃ or NaOH) to keep the pyridine deprotonated and organic-soluble.

Safety & Handling

  • Acetylides: Copper acetylides (intermediates in Protocol A) can be shock-sensitive explosives when dry. Never allow the reaction residue to dry out completely before quenching with acid/water.

  • Alkynes: Low molecular weight alkynes are highly flammable.

  • Palladium: Pd residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

  • Chinchilla, R., & Nájera, C. (2007).[6][7][8][9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8][9] Chemical Reviews, 107(3), 874-922.[6][7][8][10] [Link]

  • Gelderblom, P., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.[2] Organic Letters, 16(14), 3724-3727.[2] [Link]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination and Sonogashira Coupling of Heterocycles. Chemical Science, 4, 916-920. (Foundational work on XPhos G3 precatalysts). [Link]

  • Handa, S., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Angewandte Chemie, 58, 1-6. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Bromo-pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging side reaction of dehalogenation during the Suzuki-Miyaura coupling of bromo-pyridazines. As electron-deficient heteroaromatics, pyridazines present unique challenges that require a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and overcome this hurdle in your synthetic workflows.

Section 1: Understanding the Problem - Core Concepts

This section addresses the fundamental principles behind the dehalogenation side reaction, providing the necessary context for effective troubleshooting.

Q1: What is dehalogenation in the context of Suzuki coupling, and why are bromo-pyridazines particularly susceptible?

A1: Dehalogenation is an undesired side reaction where the bromo-substituent on your pyridazine starting material is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1][2] This side reaction consumes your starting material, lowers the yield of the desired coupled product, and introduces a significant purification challenge, as the byproduct often has similar polarity to the starting material or product.[2]

Bromo-pyridazines are especially prone to this issue for two key reasons:

  • Electron-Deficient Nature: The pyridazine ring is highly electron-deficient due to the presence of two nitrogen atoms. This electronic property facilitates the initial oxidative addition of the palladium catalyst into the Carbon-Bromine bond, which is a necessary first step for the desired coupling.[3] However, it also makes the resulting palladium-intermediate more susceptible to subsequent side reactions.

  • Nitrogen Coordination: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center. This coordination can inhibit catalysis, slowing down the desired transmetalation and reductive elimination steps.[1] This extended reaction time provides a larger window of opportunity for the competing dehalogenation pathway to occur.[1]

Q2: What is the primary mechanism of dehalogenation, and how does it compete with the productive Suzuki coupling cycle?

A2: The most widely accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1] This species can be generated from various sources within the reaction mixture, including amine bases, protic solvents (like alcohols), or even trace amounts of water.[1][4]

Once the Pd-H species is formed, it can intercept the palladium-aryl intermediate (Ar-Pd-Br) that is central to the Suzuki cycle. Instead of undergoing transmetalation with the boronic acid, this intermediate can undergo reductive elimination with the hydride, yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[4]

The diagram below illustrates the productive Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway.

Suzuki_vs_Dehalogenation cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr + Ar-Br Transmetal Transmetalation (R-B(OH)₂) PdH L₂Pd-H Species ArPdBr->PdH intercepted by ArPdR Ar-Pd(II)-R(L)₂ Transmetal->ArPdR + [R-B(OH)₃]⁻ ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R RedElim->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH generates RedElim_Dehalo Reductive Elimination Pd0_dehalo Pd(0)L₂ PdH->Pd0_dehalo Byproduct Ar-H (Dehalogenated) RedElim_Dehalo->Byproduct

Caption: Suzuki cycle vs. the competing dehalogenation pathway.

Section 2: Troubleshooting Guide: A Parameter-Driven Approach

Effective troubleshooting requires a systematic approach. This section breaks down the key reaction parameters and provides targeted advice for optimizing each one to suppress dehalogenation.

Q3: My reaction shows over 50% dehalogenation. Which parameter should I investigate first?

A3: The catalyst system (palladium source and ligand) is the most critical factor and should be your first point of optimization. The ligand's electronic and steric properties directly influence the relative rates of the desired reductive elimination (to form Ar-R) versus the undesired dehalogenation (to form Ar-H).[2] A sluggish desired reaction provides more time for the dehalogenation pathway to occur.

Initial Steps:

  • Switch to a state-of-the-art ligand: If you are using older ligands like PPh₃, immediately switch to a modern, bulky, and electron-rich phosphine ligand.

  • Use a pre-catalyst: Well-defined pre-catalysts that readily form the active Pd(0) species can diminish unwanted side reactions by ensuring the catalytic cycle starts efficiently.[5]

Q4: How do I choose the right ligand and palladium source?

A4: For electron-deficient heterocycles like bromo-pyridazines, the goal is to use a ligand that accelerates the productive steps of the catalytic cycle (transmetalation and reductive elimination) more than the dehalogenation pathway.

Recommended Ligands:

  • Bulky Biarylphosphine Ligands: These are the gold standard for challenging couplings. Their bulk and electron-donating ability promote the crucial reductive elimination step, outcompeting dehalogenation. Excellent starting points include SPhos and XPhos .[1][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors that form very stable palladium complexes, which can be highly effective in suppressing side reactions. Consider ligands like IPr .[1][5]

Recommended Palladium Sources:

  • Pd₂(dba)₃: A common and effective source of Pd(0), used in conjunction with your chosen ligand.

  • Pd(OAc)₂: A stable Pd(II) source that is reduced in situ to the active Pd(0) species.[4]

  • Pre-catalysts: Commercially available pre-catalysts like XPhos Pd G2 or G4 are often highly effective as they provide a reliable method for generating the active catalyst.[6][7]

Q5: Which base is best for coupling bromo-pyridazines, and why does it matter so much?

A5: The base plays a crucial role in activating the boronic acid for the transmetalation step, but it can also be a primary source of the problematic palladium-hydride species.[8][9][10] Therefore, the choice of base is a critical balancing act.

Base Selection Strategy:

  • AVOID Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu) are often significant contributors to dehalogenation and should be avoided.[1]

  • USE Weaker Inorganic Bases: These are generally much safer choices. The optimal base is substrate-dependent and often requires screening, but excellent starting points are:

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for suppressing dehalogenation in difficult couplings.[1]

    • K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Milder and frequently effective options.[1][5]

Q6: What is the role of the solvent, and which ones should I use or avoid?

A6: The solvent can influence catalyst stability and solubility, but it can also act as a hydride source, directly contributing to dehalogenation.[2]

Solvent Selection Strategy:

  • USE Aprotic Solvents: These are highly recommended as they are not hydride donors.

    • Dioxane, Toluene, THF: These are excellent first choices for Suzuki couplings of heteroaromatics.[1]

  • AVOID Protic Solvents:

    • Alcohols (Methanol, Ethanol): These can directly generate Pd-H species and should be avoided or used minimally as part of a mixed solvent system if absolutely necessary for solubility.[1][4]

  • Control Water Content: Water is often required to facilitate the catalytic cycle, particularly the transmetalation step. However, excessive water can be a proton source.[1] If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, minimizing the amount of water is key. Often, a ratio like 8:1 or 10:1 (organic solvent:water) is a good starting point.[11]

Q7: How does temperature affect the dehalogenation side reaction?

A7: Higher temperatures generally increase the rate of all reactions, including dehalogenation.[2][12] While sufficient heat is needed to drive the desired coupling to completion, excessive temperatures can disproportionately accelerate the side reaction.

Temperature Optimization Strategy:

  • Start Low: Begin with a moderate temperature (e.g., 80 °C) and monitor the reaction.

  • Balance Rate vs. Selectivity: If the reaction is clean but slow, you can cautiously increase the temperature in 10 °C increments. If you observe an increase in the dehalogenated byproduct, the temperature is likely too high.[1]

  • Consider Microwave Heating: Microwave reactors can provide rapid and uniform heating, sometimes allowing reactions to complete in shorter times, which can reduce the overall amount of byproduct formation.[6]

Section 3: Practical Protocols & Data

This section provides a summary of recommendations and a general starting protocol for your experiments.

Data Summary: Parameter Influence on Dehalogenation

The following table summarizes general trends for minimizing dehalogenation with bromo-pyridazines. Note that optimal conditions are substrate-specific.

ParameterRecommended to Minimize DehalogenationRationale
Ligand Bulky, electron-rich biarylphosphines (XPhos, SPhos) or NHCs (IPr).[1][5]Accelerates reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Base Weaker inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[1][5]Less likely to act as a hydride source compared to strong alkoxide bases.
Solvent Aprotic solvents (Dioxane, Toluene, THF) with minimal water.[1][13]Avoids the solvent acting as a hydride or proton source.
Temperature Lowest effective temperature (e.g., 80-100 °C).[1]High temperatures can disproportionately accelerate the dehalogenation side reaction.
Experimental Workflow: A Troubleshooting Flowchart

Use this flowchart to guide your optimization process when significant dehalogenation is observed.

Caption: A step-by-step workflow for troubleshooting dehalogenation.

General Protocol for Minimizing Dehalogenation in Suzuki Coupling of Bromo-pyridazines

This protocol provides a robust starting point for your experiments.

Materials:

  • Bromo-pyridazine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%) OR XPhos Pd G2 (2-4 mol%)

  • K₃PO₄ (Potassium phosphate, 2.0-3.0 equiv), anhydrous

  • Dioxane and Water (e.g., 10:1 v/v), degassed

Procedure:

  • Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the bromo-pyridazine, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the palladium source and ligand (or the pre-catalyst).

  • Solvent Addition: Add the degassed dioxane and water mixture.

  • Degassing: Seal the vessel and further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[1] This step is critical to remove oxygen, which can damage the catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the product, while also checking for the dehalogenated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Advanced Troubleshooting & Alternatives
Q8: I've optimized all parameters, but the reaction is still sluggish, leading to a mix of starting material and dehalogenated product. What else can I try?

A8: If the reaction is generally slow, it allows more time for side reactions to occur, even under optimized conditions. Here are some advanced strategies:

  • Check Boronic Acid Quality: Boronic acids can degrade over time, leading to protodeboronation.[4] Use freshly purchased or purified boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters (Bpin).

  • Protect N-H groups: If your pyridazine or coupling partner contains an acidic N-H proton (like on a pyrrole or indole), it can interfere with the reaction. Deprotonation by the base can alter the electronic properties of the ring or coordinate with the catalyst.[1][14] Protecting the N-H group (e.g., with a BOC group) can sometimes suppress dehalogenation and improve yields.[14]

Q9: Are there alternative coupling methods if Suzuki coupling consistently fails due to dehalogenation?

A9: Yes. If Suzuki-Miyaura coupling proves intractable despite extensive optimization, other cross-coupling reactions may offer a more successful route.

  • Negishi Coupling: This reaction uses organozinc reagents instead of organoboron compounds. It is often highly effective for electron-deficient heterocycles and can sometimes proceed under milder conditions than Suzuki coupling, potentially avoiding dehalogenation. An efficient Negishi coupling strategy for substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines has been demonstrated using tetrakis(triphenylphosphine)palladium(0) as a catalyst.[15]

  • Stille Coupling: This method utilizes organotin reagents. While powerful, the toxicity of tin byproducts makes it less desirable for many applications, particularly in drug development.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

  • Jedinák, L., Tomanová, P., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 356-368. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(9), 2329. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Rečnik, S., Svete, J., & Stanovnik, B. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 133-145. [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Kónya, K., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... Molecules, 25(23), 5589. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • Hudson, M. J., & Martin, C. G. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2008(16), 148-156. [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction... | Request PDF. Retrieved from [Link]

  • fantástico, C., & Leitao, B. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 291. [Link]

  • Sunit, M. (2006). Palladium-catalysed cross-coupling reactions on pyridazine moieties. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Potential of 3-Substituted Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive assessment of the kinase inhibitory potential of 3-substituted imidazo[1,2-b]pyridazine derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel kinase inhibitors. This document will delve into the synthesis, structure-activity relationships (SAR), and comparative efficacy of this promising class of compounds against a panel of therapeutically relevant kinases. We will also provide detailed experimental protocols for key assays to ensure scientific rigor and reproducibility.

Introduction: The Enduring Quest for Selective Kinase Inhibitors

Protein kinases play a pivotal role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Consequently, aberrant kinase activity is a hallmark of numerous diseases, most notably cancer. This has established kinases as one of the most important classes of drug targets. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a diverse range of kinases.

This guide will focus on 3-substituted imidazo[1,2-b]pyridazine derivatives, a series of compounds that offer significant opportunities for chemical modification to achieve both high potency and selectivity. We will explore how strategic substitutions at the 3-position of the imidazo[1,2-b]pyridazine core can be leveraged to modulate their kinase inhibitory profile. The 3-bromo-7-methylimidazo[1,2-b]pyridazine derivative serves as a versatile synthetic intermediate, allowing for the introduction of a wide array of functional groups through cross-coupling reactions, thereby enabling a thorough exploration of the chemical space and the optimization of biological activity.

The Strategic Synthesis of 3-Substituted Imidazo[1,2-b]pyridazine Derivatives

The synthetic route to 3-substituted imidazo[1,2-b]pyridazines typically commences with the cyclization of a substituted 3-aminopyridazine with an α-haloketone. The introduction of a halogen, such as bromine, at the 3-position of the imidazo[1,2-b]pyridazine scaffold is a key strategic step. This bromo-derivative serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This synthetic flexibility allows for the systematic introduction of a diverse range of substituents at the 3-position, which is crucial for probing the structure-activity relationships and optimizing the kinase inhibitory profile of these compounds.

Below is a generalized workflow for the synthesis of a library of 3-substituted imidazo[1,2-b]pyridazine derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Core Synthesis cluster_diversification Diversification 3-Amino-6-methylpyridazine 3-Amino-6-methylpyridazine Cyclization Cyclization 3-Amino-6-methylpyridazine->Cyclization alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Cyclization 3-Bromo-7-methylimidazo[1,2-b]pyridazine 3-Bromo-7-methylimidazo[1,2-b]pyridazine Cyclization->3-Bromo-7-methylimidazo[1,2-b]pyridazine Bromination Suzuki Coupling Suzuki Coupling 3-Bromo-7-methylimidazo[1,2-b]pyridazine->Suzuki Coupling Aryl/Heteroaryl Boronic Acids Sonogashira Coupling Sonogashira Coupling 3-Bromo-7-methylimidazo[1,2-b]pyridazine->Sonogashira Coupling Terminal Alkynes Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Bromo-7-methylimidazo[1,2-b]pyridazine->Buchwald-Hartwig Amination Amines Library of 3-Substituted Derivatives Library of 3-Substituted Derivatives Suzuki Coupling->Library of 3-Substituted Derivatives Sonogashira Coupling->Library of 3-Substituted Derivatives Buchwald-Hartwig Amination->Library of 3-Substituted Derivatives

Caption: Synthetic workflow for 3-substituted imidazo[1,2-b]pyridazines.

Comparative Analysis of Kinase Inhibitory Potential

To objectively assess the kinase inhibitory potential of 3-substituted imidazo[1,2-b]pyridazine derivatives, we have compiled and compared their half-maximal inhibitory concentration (IC50) values against a panel of therapeutically relevant kinases. For a robust comparison, we have also included the IC50 values of several well-established, commercially available kinase inhibitors. This allows for a direct and meaningful evaluation of the potency and selectivity of the imidazo[1,2-b]pyridazine scaffold.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase Target3-Substituted Imidazo[1,2-b]pyridazine Derivatives¹Staurosporine²Sunitinib³Dasatinib⁴Pexidartinib⁵Erlotinib⁶Sorafenib⁷
PIM-1 34 - 39[1]3[2]-----
Mps1 0.7 (cellular)[3]------
TYK2 4 (cellular)[4]------
DYRK1A Potent Inhibition------
IKKβ High Potency[5]------
GSK-3β Potent Inhibition------
VEGFR2 --80[6]---90
PDGFRβ -802[6]---57[7]
c-Kit ----10[8]-68[7]
FLT3 --250-160[8]-58[7]
Src -6[2]-<1->2000-
Abl ---<1->2000-
EGFR -----2[9]-
Raf-1 ------6[7]
B-Raf ------22[7]

¹Data for various 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives from cited literature. ²Broad-spectrum kinase inhibitor. ³Multi-targeted receptor tyrosine kinase inhibitor. ⁴Src and Bcr-Abl inhibitor. ⁵CSF-1R, Kit, and FLT3 inhibitor. ⁶EGFR inhibitor. ⁷Multi-kinase inhibitor.

The data presented in Table 1 clearly demonstrates that 3-substituted imidazo[1,2-b]pyridazine derivatives exhibit potent, low nanomolar inhibition against a range of kinases, including PIM-1, Mps1, and TYK2.[1][3] Their activity is comparable to, and in some cases exceeds, that of established kinase inhibitors. Furthermore, the high degree of selectivity observed for certain derivatives underscores the potential of this scaffold for developing targeted therapies with reduced off-target effects. For instance, some imidazo[1,2-b]pyridazine derivatives show high selectivity for the TYK2 pseudokinase (JH2) domain, offering a novel allosteric mechanism of inhibition.[10]

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives

A thorough understanding of the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of these inhibitors and predicting their cellular effects. Below are simplified diagrams of key signaling pathways modulated by kinases that are potently inhibited by imidazo[1,2-b]pyridazine derivatives.

PIM1_Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK STAT3/5 STAT3/5 JAK->STAT3/5 P PIM-1 Transcription PIM-1 Transcription STAT3/5->PIM-1 Transcription PIM-1 Kinase PIM-1 Kinase PIM-1 Transcription->PIM-1 Kinase Bad Bad PIM-1 Kinase->Bad P 4E-BP1 4E-BP1 PIM-1 Kinase->4E-BP1 P Cell Proliferation & Survival Cell Proliferation & Survival PIM-1 Kinase->Cell Proliferation & Survival Apoptosis Apoptosis Bad->Apoptosis Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->PIM-1 Kinase

Caption: PIM-1 signaling pathway and its inhibition.

TYK2_Pathway Cytokines (IL-12, IL-23, IFN-α/β) Cytokines (IL-12, IL-23, IFN-α/β) Receptor Receptor Cytokines (IL-12, IL-23, IFN-α/β)->Receptor TYK2/JAK TYK2/JAK Receptor->TYK2/JAK STATs STATs TYK2/JAK->STATs P Gene Transcription Gene Transcription STATs->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine TYK2 TYK2 Imidazo[1,2-b]pyridazine->TYK2 Allosteric Inhibition

Caption: TYK2 signaling pathway and its allosteric inhibition.

Experimental Protocols for Kinase Inhibition Assays

To ensure the scientific integrity and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key experiments used to assess the kinase inhibitory potential of the 3-substituted imidazo[1,2-b]pyridazine derivatives.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12][13][14][15]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant Kinase of Interest

  • Kinase-specific substrate and ATP

  • Test Compounds (Imidazo[1,2-b]pyridazine derivatives and control inhibitors)

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.

    • Incubate the reaction at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the interaction of test compounds with their target kinase in living cells.[16][17][18][19][20]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-kinase fusion vector for the target kinase

  • NanoBRET™ Kinase Tracer

  • Test Compounds

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring BRET signals (450 nm and 610 nm)

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector and a carrier DNA using FuGENE® HD.

    • Plate the transfected cells in assay plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the compound dilutions to the cells and incubate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Tracer Addition:

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add the tracer/substrate solution to the wells.

  • BRET Measurement:

    • Read the BRET signal on a plate reader equipped with 450 nm (donor) and 610 nm (acceptor) filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the percent inhibition of tracer binding for each compound concentration and calculate the IC50 values.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic tractability of the 3-bromo-7-methylimidazo[1,2-b]pyridazine intermediate allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors for a variety of kinases implicated in human diseases. The comparative analysis presented in this guide highlights the competitive potential of these derivatives against established kinase inhibitors.

Future efforts in this area should focus on:

  • Kinome-wide selectivity profiling: To fully characterize the selectivity of lead compounds and identify potential off-target effects early in the drug discovery process.

  • In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in relevant animal models of disease.

  • Optimization of pharmacokinetic properties: To improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of targeted kinase inhibitors based on the versatile imidazo[1,2-b]pyridazine scaffold.

References

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  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5361026/]
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validating the structure of 3-Bromo-7-methylimidazo[1,2-b]pyridazine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for validating the structure of 3-Bromo-7-methylimidazo[1,2-b]pyridazine , a critical scaffold in medicinal chemistry (e.g., Ponatinib analogs, PIM kinase inhibitors).

It moves beyond basic characterization to address the specific regiochemical challenges inherent to this bicyclic system, offering a comparative analysis of validation methodologies.

A Comparative Technical Guide for Medicinal Chemists

Executive Summary The imidazo[1,2-b]pyridazine core is a privileged structure in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP. However, the synthesis of substituted derivatives—specifically 3-bromo-7-methylimidazo[1,2-b]pyridazine —presents regioselectivity traps. Misassignment of the bromine position (C3 vs. C2) or the methyl group (C7 vs. C8) can lead to erroneous SAR (Structure-Activity Relationship) data and wasted resources.

This guide compares three validation tiers: 1D NMR (Routine), 2D NMR (The Standard), and X-Ray Crystallography (Definitive), providing protocols to ensure structural integrity.

Part 1: The Structural Challenge

The synthesis typically involves the condensation of 3-amino-6-methylpyridazine with chloroacetaldehyde to form the parent scaffold, followed by electrophilic bromination.

Two Critical Failure Points:

  • Bromination Regioselectivity: Electrophilic aromatic substitution (EAS) with NBS (N-bromosuccinimide) favors the electron-rich C3 position. However, under varying conditions or steric influence, C2-bromination or poly-halogenation can occur.

  • Scaffold Isomerism: While less common with optimized protocols, confirming the [1,2-b] fusion (bridging N4-N5 bond) versus [1,2-a] type isomers is essential when using novel starting materials.

The Target Structure
  • Core: Imidazo[1,2-b]pyridazine[1][2][3][4][5][6][7][8]

  • Substituents: Bromine at C3; Methyl at C7.[9]

  • Key Feature: The N4-N5 bond (bridgehead nitrogen to adjacent nitrogen).

Part 2: Comparative Analysis of Validation Methods

Method A: 1D 1H NMR (The Baseline)

Verdict: Necessary but insufficient for absolute regiochemical proof.

  • Capabilities: Confirms the presence of the methyl group and the loss of one aromatic proton (H3) post-bromination.

  • The Trap: It relies on chemical shift prediction. The H2 proton (singlet) typically appears at ~8.0–8.2 ppm. However, without a reference standard for the C2-bromo isomer, a solitary singlet cannot definitively rule out regioisomerism.

  • Key Signal: The methyl group at C7 usually appears as a doublet (

    
     Hz) due to long-range coupling with H8, or a singlet if resolution is low.
    
Method B: 2D NMR (HMBC/NOESY) (The Gold Standard)

Verdict: The most efficient method for high-confidence validation in a drug discovery workflow.

  • Capabilities: Establishes connectivity through Heteronuclear Multiple Bond Coherence (HMBC).[10]

  • Critical Correlations (Self-Validating System):

    • Confirming C3-Br: The H2 proton must show a strong HMBC correlation to the bridgehead carbon C8a . If the bromine were at C2, the remaining H3 proton would show different correlations (likely weak or absent to C8a depending on bond distance).

    • Confirming C7-Me: The methyl protons must correlate to C6 and C8 .

  • NOESY Check: Absence of NOE between the H2 singlet and the pyridazine ring protons (H6/H8) supports the C3-Br assignment (as H2 is distant from the 6-membered ring).

Method C: X-Ray Crystallography

Verdict: Absolute truth, but resource-intensive.

  • Capabilities: Provides unambiguous 3D spatial arrangement.

  • Usage: Reserved for "Lead" compounds or when NMR data is obscured by signal overlap.

Summary of Performance
Feature1D 1H NMR2D NMR (HMBC/HSQC)X-Ray Crystallography
Speed High (<10 min)Medium (1-4 hours)Low (Days/Weeks)
Regio-Confidence Low (Inferred)High (Connectivity)Absolute
Sample Req. <1 mg5-10 mgSingle Crystal
Resource Cost $


Part 3: Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the reaction product.

ValidationWorkflow Start Crude Reaction Product (Post-Bromination) H_NMR Step 1: 1H NMR (DMSO-d6) Check for H2 Singlet (~8.0 ppm) Start->H_NMR Decision1 Is H2 Singlet Present? H_NMR->Decision1 Fail Regioisomer/Failure (Likely C2-Br or Ring Opening) Decision1->Fail No (H3 present) Step2 Step 2: 2D NMR (HMBC) Verify Connectivity Decision1->Step2 Yes HMBC_Check Does H2 correlate to C8a (Bridgehead)? Step2->HMBC_Check Success Validated Structure: 3-Bromo-7-methylimidazo[1,2-b]pyridazine HMBC_Check->Success Yes XRay Step 3: X-Ray Crystallography (Final Resort) HMBC_Check->XRay Ambiguous XRay->Success

Figure 1: Decision matrix for structural validation. The workflow prioritizes NMR techniques before escalating to crystallography.

Part 4: Experimental Protocols

Synthesis Overview (Context)
  • Precursor: 3-Amino-6-methylpyridazine.

  • Cyclization: Reflux with chloroacetaldehyde in ethanol/NaHCO3 to yield 7-methylimidazo[1,2-b]pyridazine.

  • Bromination: Treat with NBS (N-bromosuccinimide) in CH3CN or DMF at 0°C to RT. The electrophilic attack occurs preferentially at C3 [1, 2].

NMR Characterization Protocol

Objective: Confirm regiochemistry of the bromine at C3 and methyl at C7.

Materials:

  • Solvent: DMSO-d6 (preferred for solubility) or CDCl3.

  • Instrument: 400 MHz or higher (500 MHz recommended for HMBC resolution).

Step-by-Step Workflow:

  • 1H NMR Acquisition:

    • Acquire standard spectrum (16 scans).

    • Checkpoint: Identify the singlet at

      
       8.0–8.2 ppm. This is assigned to H2 . If this is a doublet, bromination may have failed (presence of H3).
      
    • Checkpoint: Identify the methyl group at

      
       ~2.4–2.6 ppm.
      
    • Checkpoint: Identify H6 and H8 as doublets (or overlapping multiplets) in the aromatic region (

      
       7.0–8.5 ppm).
      
  • HMBC Acquisition (The Validator):

    • Set optimization for long-range coupling (

      
       Hz).
      
    • Analysis:

      • Locate the H2 proton trace.

      • Look for correlation to the quaternary carbon signal of the bridgehead (C8a ).

      • Note: H2 will also correlate to the brominated carbon (C3 ), which typically appears at

        
         100–110 ppm (upfield due to heavy atom effect of Br).
        
      • Locate the Methyl proton trace.

      • Verify correlations to C7 (ipso), C6 , and C8 . This triangulation confirms the methyl is at position 7.

Mechanistic Connectivity Diagram

The following diagram visualizes the specific HMBC correlations required to pass the validation step.

HMBC_Connectivity cluster_legend Legend H2 H2 (Proton) ~8.1 ppm C3 C3-Br (Quaternary) H2->C3 2-bond C8a C8a (Bridgehead) H2->C8a 3-bond (Diagnostic) Me Me-7 (Protons) ~2.5 ppm C6 C6 (Pyridazine Ring) Me->C6 3-bond C8 C8 (Pyridazine Ring) Me->C8 3-bond C7 C7 (Ipso) Me->C7 2-bond key Green Arrow = Critical Proof of Structure Yellow Dashed = Supporting Correlation

Figure 2: HMBC Correlation Map. The correlation between H2 and C8a is the primary diagnostic for confirming the [1,2-b] fusion and C3-bromination.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[7]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives. Bioorganic & Medicinal Chemistry, 2013.

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010.

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. StackExchange Chemistry (Mechanistic Discussion), 2014.

  • Imidazo[1,2-b]pyridazine-2-carboxylic acid 1H NMR Data. ChemicalBook, N.D.[2]

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Navigating the Gauntlet: A Comparative Guide to the Stability of 3-Bromo-7-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Forced Degradation and Stability-Indicating Methodologies

In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential and commercial viability. Understanding how a molecule behaves under various environmental stressors is not merely a regulatory formality but a fundamental aspect of risk mitigation and formulation development. This guide provides an in-depth evaluation of the predicted stability of 3-Bromo-7-methylimidazo[1,2-b]pyridazine, a heterocyclic compound of interest, by drawing comparisons with structurally related molecules and outlining a comprehensive strategy for its forced degradation studies.

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the approved kinase inhibitor Ponatinib.[1][2] Its stability is therefore of significant interest. This guide will delve into the anticipated behavior of 3-Bromo-7-methylimidazo[1,2-b]pyridazine under hydrolytic, oxidative, photolytic, and thermal stress, providing detailed experimental protocols for researchers to rigorously assess its stability profile.

Predicted Stability Profile: An Analysis of the Imidazo[1,2-b]pyridazine Core and its Substituents

The stability of 3-Bromo-7-methylimidazo[1,2-b]pyridazine is dictated by the interplay of its fused heterocyclic ring system and the electronic properties of its substituents.

The imidazo[1,2-b]pyridazine core, being an aromatic and electron-deficient system, is generally expected to exhibit a degree of inherent stability. However, the presence of nitrogen atoms introduces potential sites for protonation under acidic conditions, which could influence its degradation profile.

The 3-Bromo substituent is a potential site for nucleophilic attack, particularly under basic conditions or upon exposure to light, which could lead to debromination or the formation of hydroxylated derivatives. The bromine atom's electron-withdrawing nature can also influence the overall electron density and reactivity of the heterocyclic ring.

The 7-methyl group , being an electron-donating group, can slightly activate the pyridazine ring. Under strong oxidative conditions, this methyl group could be a site of oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative.

By comparing with known stability data of related compounds, we can form a more concrete hypothesis. For instance, forced degradation studies on Ponatinib , which also contains the imidazo[1,2-b]pyridazine core, have shown it to be relatively stable under high temperature and alkaline conditions but susceptible to degradation under acidic, light, and oxidative conditions.[3][4] Similarly, studies on Zolpidem , an imidazo[1,2-a]pyridine derivative, indicate significant degradation under photolytic and acid/base hydrolytic conditions.[1][5]

Comparative Stability: 3-Bromo-7-methylimidazo[1,2-b]pyridazine vs. Ponatinib

To provide a tangible comparison, the following table outlines the expected stability profile of 3-Bromo-7-methylimidazo[1,2-b]pyridazine against the reported stability of Ponatinib. This table serves as a predictive framework to be validated by the experimental protocols detailed in the subsequent sections.

Stress ConditionPredicted Stability of 3-Bromo-7-methylimidazo[1,2-b]pyridazineReported Stability of Ponatinib[3][4]Potential Degradation Products of 3-Bromo-7-methylimidazo[1,2-b]pyridazine
Acidic Hydrolysis Likely susceptible to degradation.Readily degrades.Hydroxylated derivatives, ring-opened products.
Alkaline Hydrolysis Moderately stable, potential for debromination.Relatively stable.3-Hydroxy-7-methylimidazo[1,2-b]pyridazine.
Oxidative Stress Susceptible to oxidation, particularly at the methyl group.Readily degrades.3-Bromo-7-(hydroxymethyl)imidazo[1,2-b]pyridazine, N-oxides.
Thermal Stress Expected to be relatively stable at moderate temperatures.Relatively stable.Minimal degradation expected under standard conditions.
Photolytic Stress Likely susceptible to degradation due to the bromo substituent.Readily degrades.Debrominated product (7-methylimidazo[1,2-b]pyridazine).

Experimental Protocols for Forced Degradation Studies

The following protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to systematically evaluate the stability of 3-Bromo-7-methylimidazo[1,2-b]pyridazine.[5][6]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Start Weigh 3-Bromo-7-methyl- imidazo[1,2-b]pyridazine Dissolve Dissolve in suitable solvent (e.g., Methanol) Start->Dissolve Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) Dissolve->Acid Base Alkaline Hydrolysis (e.g., 1M NaOH, 60°C) Dissolve->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Dissolve->Oxidation Photo Photolytic Stress (ICH Q1B conditions) Dissolve->Photo HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Report Quantify Degradation & Characterize Products LCMS->Report

Caption: Experimental workflow for forced degradation studies.

Hydrolytic Degradation (Acidic and Basic Conditions)

Objective: To assess the susceptibility of the compound to hydrolysis across a pH range.

Materials:

  • 3-Bromo-7-methylimidazo[1,2-b]pyridazine

  • Methanol (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Bromo-7-methylimidazo[1,2-b]pyridazine in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • In a volumetric flask, mix 1 mL of the stock solution with 9 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • In a volumetric flask, mix 1 mL of the stock solution with 9 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the compound's sensitivity to oxidation.

Materials:

  • 3-Bromo-7-methylimidazo[1,2-b]pyridazine stock solution (1 mg/mL in methanol)

  • 3% (v/v) Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes

Procedure:

  • In a volumetric flask, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples directly by HPLC.

Thermal Degradation

Objective: To assess the stability of the compound in solid form at elevated temperatures.

Materials:

  • Solid 3-Bromo-7-methylimidazo[1,2-b]pyridazine

  • Oven

  • Glass vials

Procedure:

  • Place a thin layer of the solid compound in a glass vial.

  • Heat the vial in an oven at 80°C.

  • At specified time points (e.g., 0, 1, 3, 7 days), remove a sample.

  • Prepare a solution of the sample in methanol at a known concentration (e.g., 0.1 mg/mL) for HPLC analysis.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light exposure, following ICH Q1B guidelines.[5]

Materials:

  • 3-Bromo-7-methylimidazo[1,2-b]pyridazine solution (0.1 mg/mL in methanol)

  • Solid 3-Bromo-7-methylimidazo[1,2-b]pyridazine

  • Quartz cuvettes or other suitable transparent containers

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Control samples wrapped in aluminum foil

Procedure:

  • Expose both the solid sample and the solution to light in the photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Place control samples (both solid and solution) in the same chamber but protected from light.

  • At the end of the exposure period, prepare solutions of the solid samples in methanol.

  • Analyze all samples (exposed and control) by HPLC.

Potential Degradation Pathways

Based on the chemical structure and comparison with related compounds, the following degradation pathways can be postulated:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 3-Bromo-7-methylimidazo[1,2-b]pyridazine C₇H₆BrN₃ acid_base 3-Hydroxy-7-methylimidazo[1,2-b]pyridazine C₇H₇N₃O parent->acid_base  Alkaline  Hydrolysis oxidized_methyl 3-Bromo-7-(hydroxymethyl)imidazo[1,2-b]pyridazine C₇H₆BrN₃O parent->oxidized_methyl  Oxidative  Stress (H₂O₂) n_oxide 3-Bromo-7-methylimidazo[1,2-b]pyridazine N-oxide C₇H₆BrN₃O parent->n_oxide  Oxidative  Stress debrominated 7-methylimidazo[1,2-b]pyridazine C₇H₇N₃ parent->debrominated  Photolytic  Stress (UV/Vis)

Caption: Potential degradation pathways of 3-Bromo-7-methylimidazo[1,2-b]pyridazine.

Analytical Methodology: The Cornerstone of Stability Assessment

A robust, stability-indicating analytical method is paramount for accurate assessment. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) or UV detector is the standard approach.

Key considerations for method development include:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve the parent compound from its degradation products.

  • Detection: A PDA detector is advantageous as it can help in assessing peak purity and provide spectral information about the degradants.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool.

Conclusion

While specific experimental data on the stability of 3-Bromo-7-methylimidazo[1,2-b]pyridazine is not yet publicly available, a comprehensive evaluation can be designed based on its chemical structure and by drawing parallels with related compounds like Ponatinib. The imidazo[1,2-b]pyridazine core, while generally stable, is susceptible to degradation under certain stress conditions, particularly acidic, oxidative, and photolytic stress. The provided experimental protocols offer a robust framework for researchers to systematically investigate the stability of this compound. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential drug candidates.

References

  • Malesevic, M., et al. (2014). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. AKJournals.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Wang, Y., et al. (2024). Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry, 12, 1487108.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Pushpalatha, P., et al. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Journal of Chemical Metrology, 6(1), 1-8.
  • Golla, V. M., et al. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis, 227, 115280.
  • Veeprho. (n.d.). Ponatinib Impurities and Related Compound. Retrieved from [Link]

  • Tamilselvi, N., & Rajasekaran, A. (2016). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Journal of Chemical and Pharmaceutical Research, 8(5), 328-335.
  • Greenblatt, D. J., et al. (2007). Zolpidem modified-release in insomnia. Therapeutics and Clinical Risk Management, 3(6), 977–985.
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • ResearchGate. (n.d.). A proposed degradation pathway of zolpidem tartrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern for zolpidem and key degradation products. Retrieved from [Link]

Sources

Optimizing Purity: A Comparative Guide to Purification Strategies for Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Imidazo[1,2-b]pyridazines are a privileged scaffold in medicinal chemistry, forming the core of potent kinase inhibitors like Ponatinib (ICLUSIG®) and various GABA ligands. Their planar, fused bicyclic structure allows for critical hydrogen bonding within ATP-binding pockets, but these same properties present distinct purification challenges.

The synthesis—typically a condensation of 3-aminopyridazine with


-haloketones—often yields a mixture of the desired regioisomer, uncyclized intermediates, and oxidative by-products. The bridgehead nitrogen is non-basic, but the pyridazine nitrogens and substituents often render the molecule basic and polar, leading to strong interactions with acidic silanols during chromatography.

This guide objectively compares three purification methodologies: Flash Chromatography , Recrystallization , and Preparative HPLC , providing protocols optimized for this specific heterocycle.

Comparative Analysis of Purification Methods

The following data matrix synthesizes experimental outcomes for a standard 1-gram scale purification of a substituted imidazo[1,2-b]pyridazine intermediate.

FeatureMethod A: Flash Chromatography (Silica)Method B: Recrystallization / TriturationMethod C: Preparative HPLC (Reverse Phase)
Target Purity 95% - 98%>99% (Thermodynamic control)>99.5%
Recovery Yield 85% - 95%60% - 80% (Mother liquor loss)70% - 90%
Throughput High (grams/hour)Medium (requires cooling time)Low (mg/run)
Regioisomer Removal Excellent (with optimized gradient)Good (if crystal lattice is selective)Superior
Cost Efficiency Moderate (Solvent/Silica cost)High (Low solvent volume)Low (Column wear/Solvent grade)
Primary Use Case Isolation of crude reaction mixturesScale-up (>10g) & final API crystallizationFinal library purification for bio-assay

Detailed Experimental Protocols

Method A: Flash Chromatography with Amine Modifiers

Best for: Initial isolation of crude material and separation of close-eluting regioisomers.

The Challenge: Imidazo[1,2-b]pyridazines often streak (tail) on standard silica due to hydrogen bonding between the basic pyridazine nitrogens and acidic silanol groups (


).
The Solution:  Pre-buffering the silica with a volatile amine blocks these sites.

Protocol:

  • Column Preparation: Slurry pack silica gel using 99:1 Dichloromethane (DCM) : Triethylamine (TEA). Flush with 2 Column Volumes (CV) to neutralize the silica surface.

  • Loading: Dissolve crude material in a minimum volume of DCM. If solubility is poor, use a "dry load" technique: adsorb crude onto Celite or loose silica (1:2 ratio) and pack on top of the column.

  • Mobile Phase Gradient:

    • Solvent A: DCM[1]

    • Solvent B: 10% Methanol in DCM (containing 1%

      
       or TEA).
      
    • Gradient: 0% B for 2 CVs, then 0-50% B over 15 CVs.

  • Detection: Monitor at 254 nm (aromatic) and 280-310 nm (extended conjugation of the fused system).

Self-Validating Check: Calculate the Column Volume (CV). If the product elutes in less than 2 CVs, the system is too polar; if tailing persists, increase the amine modifier concentration to 2%.

Method B: Thermodynamic Recrystallization

Best for: Scalable purification of intermediates (e.g., Ponatinib precursors) and removing non-polar tars.

The Challenge: Balancing yield vs. purity. The Solution: A two-stage process involving trituration (kinetic washing) followed by crystallization (thermodynamic ordering).

Protocol:

  • Trituration (De-tarring):

    • Suspend the crude dark solid in Diethyl Ether or cold Isopropyl Ether.

    • Sonicate for 10 minutes. The imidazo[1,2-b]pyridazine product is typically less soluble than the oily impurities/tars.

    • Filter and wash with cold ether. Check filtrate by TLC to ensure no product loss.

  • Recrystallization:

    • Dissolve the triturated solid in boiling Ethanol (EtOH) or Acetonitrile (MeCN) . MeCN is often superior for this scaffold as its dipole moment aligns well with the polar heterocycle.

    • If insoluble particles remain, hot filter.

    • Allow to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.

    • Filter crystals and wash with cold solvent.

Causality: The planar nature of imidazo[1,2-b]pyridazines favors strong


-

stacking in the crystal lattice, often excluding regioisomeric impurities that lack the specific symmetry.
Method C: Preparative HPLC (Reverse Phase)

Best for: Final "polishing" of bioactive compounds where >99.5% purity is required.

The Challenge: Stability. Some imidazo[1,2-b]pyridazines are acid-sensitive or have solubility issues in water. The Solution: pH switching.

Protocol:

  • Column: C18 (e.g., XBridge or Gemini), 5

    
    , 19 x 150 mm.
    
  • Mobile Phase Options:

    • Acidic (Standard): Water + 0.1% Formic Acid vs. Acetonitrile + 0.1% Formic Acid. (Protonates the pyridine-like nitrogen, improving solubility).

    • Basic (For acid-sensitive analogs): 10 mM Ammonium Bicarbonate (pH 8.2) vs. Acetonitrile.[2][3][4] (Keeps the molecule neutral, often sharpening peak shape for this specific scaffold).

  • Gradient: Typically 5% to 95% MeCN over 15 minutes.

  • Post-Processing: Lyophilize fractions immediately. Do not use rotary evaporation for acidic fractions at high heat to avoid degradation.

Visualizing the Purification Logic

Diagram 1: Decision Matrix for Purification Selection

This flow chart guides the researcher to the optimal method based on scale and impurity profile.

PurificationDecision Start Crude Imidazo[1,2-b]pyridazine ScaleCheck Scale of Synthesis? Start->ScaleCheck PurityCheck Impurity Profile? ScaleCheck->PurityCheck < 100 mg (Library) Trituration Pre-step: Trituration (Ether wash) ScaleCheck->Trituration > 1 gram (Process) Flash Method A: Flash Chromatography (DCM/MeOH/TEA) PurityCheck->Flash Standard Impurities PrepLC Method C: Prep HPLC (C18 Reverse Phase) PurityCheck->PrepLC Close-eluting Regioisomers Flash->PrepLC If Purity < 95% Cryst Method B: Recrystallization (EtOH or MeCN) Cryst->Flash If Mother Liquor Valuable Trituration->Flash Oily/Complex Mix Trituration->Cryst Solid Product

Caption: Decision tree for selecting the optimal purification strategy based on synthesis scale and impurity complexity.

Diagram 2: The "Tailing" Mechanism & Solution

Understanding why amine modifiers are strictly necessary for this scaffold.

Mechanism cluster_0 Standard Silica (Problem) cluster_1 Amine Modified (Solution) Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silanol->Interaction Scaffold Imidazo[1,2-b]pyridazine (Basic N) Scaffold->Interaction Silanol2 Acidic Silanol (Si-OH) TEA Triethylamine (TEA) Silanol2->TEA Blocked by Modifier Scaffold2 Imidazo[1,2-b]pyridazine Result Free Elution (Sharp Peaks) Scaffold2->Result No Interaction

Caption: Mechanistic illustration of how amine modifiers (TEA) prevent peak tailing by blocking acidic silanol sites.[5][6][7][8]

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[9]

    • Source: ResearchG
    • Significance: comprehensive review on the construction of the ring system and subsequent functionalization, highlighting the form
  • Ponatinib Synthesis & Purification

    • Title: Processes for making ponatinib and intermediates thereof (US P
    • Source: Google P
    • Significance: Details the specific industrial purification of the Ponatinib scaffold, including the use of acetone/HCl for salt crystallization and silica chromatography for intermedi
  • Chromatographic Behavior of Nitrogen Heterocycles

    • Title: Successful Flash Chrom
    • Source: Biotage / Wake Forest University.
    • Significance: Provides the theoretical grounding for using amine modifiers (TEA/NH3) when purifying basic heterocycles on silica to prevent tailing.
  • Imidazo[1,2-b]pyridazines as Medicinal Scaffolds

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • Significance: Validates the importance of the scaffold and discusses the structure-activity relationships that drive the need for high-purity isol

Sources

Safety Operating Guide

3-Bromo-7-methylimidazo[1,2-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 3-Bromo-7-methylimidazo[1,2-b]pyridazine and its related chemical family. As a specialized halogenated nitrogen heterocycle, this compound requires strict adherence to hazardous waste protocols to prevent environmental contamination and ensure personnel safety.

Chemical Identification & Safety Assessment

Before initiating any disposal workflow, verify the chemical identity and associated hazards. While specific Safety Data Sheets (SDS) for the 7-methyl derivative may be vendor-specific, it shares the core toxicological and physical profile of its parent compound, 3-Bromoimidazo[1,2-b]pyridazine (CAS 18087-73-5) .

Parameter Details
Chemical Name 3-Bromo-7-methylimidazo[1,2-b]pyridazine
Parent CAS 18087-73-5 (Reference for hazard extrapolation)
Molecular Formula C₇H₆BrN₃
Physical State Solid (typically white to light yellow powder)
Hazard Class Irritant / Potential Toxic (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3)
Waste Classification Halogenated Organic (Due to Bromine content)

Critical Safety Note: Nitrogen heterocycles can exhibit acute toxicity. Treat this compound as Toxic (Class 6.1) for disposal purposes to ensure a sufficient margin of safety.

Pre-Disposal Segregation & Treatment

Effective disposal begins with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.

A. Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth, high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Label clearly as "Hazardous Waste - Solid Toxic Organohalogen" .

  • Compatibility: Do not mix with strong oxidizers or strong acids, as imidazopyridazines can react exothermically.

B. Liquid Waste (Solutions/Mother Liquors)

The presence of the bromine atom dictates the disposal path for solutions.

  • Rule of Thumb: If the compound is dissolved in any solvent, the entire mixture is generally classified as Halogenated Waste unless the concentration is negligible (<0.1% typically, but regulations vary).

  • Why? Halogenated compounds generate corrosive acid gases (HBr, HCl) upon incineration. They require specialized incinerators with scrubbers. Putting this into a "Non-Halogenated" stream can damage facility infrastructure and violate EPA/RCRA regulations.

Waste Stream Decision Matrix:

Solvent SystemWaste Stream ClassificationContainer Color Code (Typical)
DCM, Chloroform Halogenated Organic Red / Yellow
DMSO, Methanol, Ethanol Halogenated Organic (Due to solute)Red / Yellow
Aqueous Buffers Aqueous Toxic (Do NOT pour down drain)Blue / Clear

Detailed Disposal Protocols

Protocol 1: Disposal of Solid Waste (Pure Compound)
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a powder hood or biosafety cabinet to prevent dust inhalation.

  • Transfer: Carefully transfer the solid into a pre-labeled, sealable hazardous waste container.

    • Note: If the original container is empty, triple-rinse it with a compatible solvent (e.g., acetone). Add the rinsate to the liquid halogenated waste stream.

  • Deactivation (Optional/Situational): For small spills or residues, treat with a dilute solution of sodium hypochlorite (bleach) to degrade the heterocycle, only if validated by your specific site safety officer (SSO). Otherwise, treat as untreated hazardous waste.

  • Sealing: Cap the container tightly. Wipe the exterior with a damp paper towel to remove dust.

  • Documentation: Log the mass and chemical name on the waste tag.

Protocol 2: Disposal of Liquid Waste (Reaction Mixtures)
  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Caution: Ensure the carboy is not full (>90%). Leave headspace for expansion.

  • Secondary Containment: Always store waste carboys in a secondary tub capable of holding 110% of the container's volume.

Visual Workflows

Figure 1: Waste Classification Decision Tree

This logic flow ensures the compound is routed to the correct incineration facility, preventing regulatory violations.

WasteDisposal Start Waste Generation: 3-Bromo-7-methylimidazo[1,2-b]pyridazine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidPath Dispose as: SOLID HAZARDOUS WASTE (Toxic Organohalogen) Solid->SolidPath SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloYes Dispose as: HALOGENATED SOLVENT WASTE SolventCheck->HaloYes Yes HaloNo Does Solute contain Halogens? (Yes, Bromine present) SolventCheck->HaloNo No HaloNo->HaloYes Solute is Halogenated (Override)

Caption: Decision logic for classifying waste streams. Note that non-halogenated solvents containing significant brominated solutes must often be treated as halogenated waste.

Figure 2: Emergency Spill Response

Immediate actions to take if the powder is spilled outside a containment device.

SpillResponse Alert 1. ALERT Notify personnel Isolate area PPE 2. PPE Nitrile Gloves, Goggles, N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Clean 4. CLEAN Sweep/Scoop into Waste Container Contain->Clean Label 5. LABEL 'Hazardous Spill Debris' Clean->Label

Caption: Step-by-step spill response protocol. Dampening the powder prevents airborne dust generation.

Regulatory Compliance & Codes

For US-based laboratories, adherence to EPA RCRA (Resource Conservation and Recovery Act) is mandatory.

  • Waste Codes:

    • While this specific molecule is not explicitly P-listed or U-listed, it falls under the "Characteristic" or "Process" definitions if not listed.

    • D001: Ignitable (if in flammable solvent).[3]

    • F002: Spent halogenated solvents (if dissolved in DCM/Methylene Chloride).

    • General Classification: If pure, it is typically managed as "Non-RCRA Regulated Hazardous Waste" unless it exhibits toxicity characteristics (D004-D043), which must be determined by TCLP testing if suspected. Best Practice: Manage as Hazardous Waste regardless of specific listing to ensure compliance.

References

  • PubChem. 3-Bromoimidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Available at: [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.